![molecular formula C13H10BrFOZn B14889383 3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14889383.png)
3-[(3'-Fluorophenoxy)methyl]phenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, such as the Negishi coupling, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of the fluorine atom in the phenoxy group can impart unique electronic properties to the resulting molecules, making this reagent useful in the synthesis of pharmaceuticals and agrochemicals.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(3’-Fluorophenoxy)methyl]bromobenzene with zinc dust in the presence of a suitable activator, such as iodine, in tetrahydrofuran. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
3-[(3’-Fluorophenoxy)methyl]bromobenzene+Zn→3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of high-purity zinc and optimized reaction conditions can enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide primarily undergoes substitution reactions, particularly in cross-coupling reactions such as the Negishi coupling. It can also participate in other types of reactions, including:
Oxidation: The zinc reagent can be oxidized to form the corresponding phenol.
Reduction: Under certain conditions, the compound can be reduced to form the corresponding hydrocarbon.
Substitution: The zinc reagent can react with various electrophiles to form new carbon-carbon bonds.
Common Reagents and Conditions
Negishi Coupling: Palladium or nickel catalysts are commonly used, along with ligands such as triphenylphosphine. The reaction is typically carried out in tetrahydrofuran or other polar aprotic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or oxygen can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
Negishi Coupling: The major products are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Oxidation: The major product is the corresponding phenol.
Reduction: The major product is the corresponding hydrocarbon.
科学的研究の応用
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly those containing fluorinated aromatic rings, which can enhance metabolic stability and bioavailability.
Industry: Used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of 3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide in cross-coupling reactions involves the following steps:
Oxidative Addition: The palladium or nickel catalyst undergoes oxidative addition with the electrophile, forming a metal complex.
Transmetalation: The zinc reagent transfers its organic group to the metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the catalyst.
The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
Phenylzinc bromide: Lacks the fluorine atom and phenoxy group, making it less electronically unique.
4-Fluorophenylzinc bromide: Contains a fluorine atom but lacks the phenoxy group.
3-[(3’-Chlorophenoxy)methyl]phenylzinc bromide: Similar structure but with a chlorine atom instead of fluorine.
Uniqueness
3-[(3’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of both the fluorine atom and the phenoxy group, which can impart distinct electronic properties to the resulting molecules. This makes it particularly valuable in the synthesis of compounds with specific electronic and steric requirements.
特性
分子式 |
C13H10BrFOZn |
|---|---|
分子量 |
346.5 g/mol |
IUPAC名 |
bromozinc(1+);1-fluoro-3-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
InChIキー |
JXAKCQCCRMKUOR-UHFFFAOYSA-M |
正規SMILES |
C1=C[C-]=CC(=C1)COC2=CC(=CC=C2)F.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


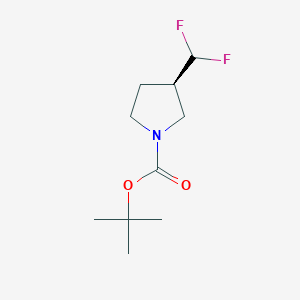
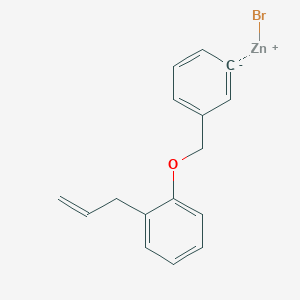
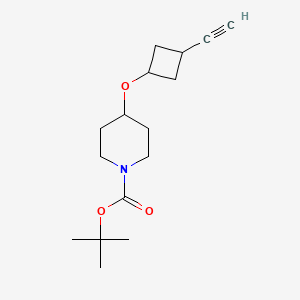
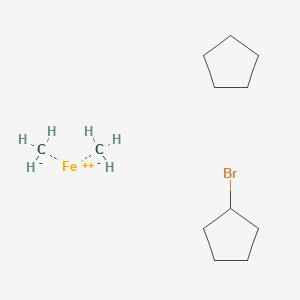
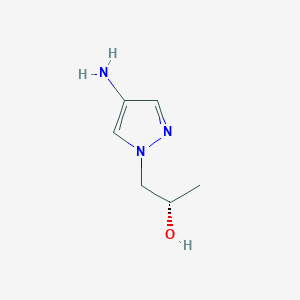

![Disodium 2-peptadecyl-1-[(sulphonatophenyl)methyl]-1H-benzimidazolesulphonate](/img/structure/B14889344.png)

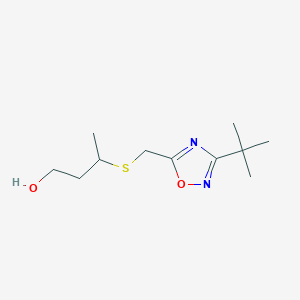
![6-Azaspiro[4.5]decane-7,9-dione](/img/structure/B14889368.png)
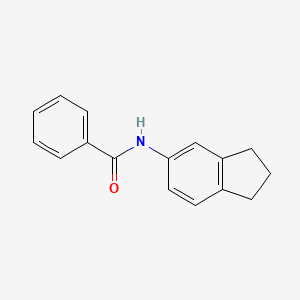
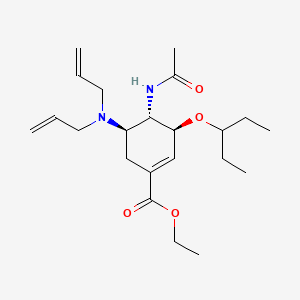
![(2E)-2-[(2E)-3-(dimethylamino)prop-2-en-1-ylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14889375.png)

